2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile
Description
2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile is an aromatic nitrile derivative featuring a bromine atom at the 3-position and an isopropoxy group at the 4-position of the benzene ring. The acetonitrile moiety (-CH2CN) imparts polarity and reactivity, making the compound valuable in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structure combines electron-withdrawing (bromine) and electron-donating (isopropoxy) substituents, creating a unique electronic profile that influences reactivity and intermolecular interactions.
Properties
IUPAC Name |
2-(3-bromo-4-propan-2-yloxyphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(2)14-11-4-3-9(5-6-13)7-10(11)12/h3-4,7-8H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLNRHLWNMUEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CC#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile typically involves the bromination of a suitable phenylacetonitrile precursor followed by the introduction of the isopropoxy group. One common method involves the following steps:
Bromination: The phenylacetonitrile precursor is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Isopropoxylation: The brominated intermediate is then reacted with isopropyl alcohol (isopropanol) in the presence of a base such as potassium carbonate (K2CO3) to introduce the isopropoxy group.
Industrial Production Methods
Industrial production methods for 2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The isopropoxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., ether, ethanol).
Oxidation: Oxidizing agents (e.g., CrO3, KMnO4), solvents (e.g., acetone, water).
Major Products
Substitution: Formation of substituted phenylacetonitriles.
Reduction: Formation of phenylacetamines.
Oxidation: Formation of carbonyl-containing compounds.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- The compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its bromine and acetonitrile functional groups facilitate nucleophilic substitutions and coupling reactions, making it valuable in the development of pharmaceuticals and agrochemicals. For instance, it can be utilized in Suzuki coupling reactions to form biaryl compounds, which are important in drug discovery.
Pharmaceutical Applications
Drug Development
- 2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile has been investigated for its potential use as a building block in the development of therapeutic agents. Notably, it has been studied for its activity against specific biological targets, including G protein-coupled receptors (GPCRs). Research indicates that modifications to this compound can enhance its metabolic stability and receptor affinity, which is crucial for designing effective drugs .
Anticancer Research
- The compound has also shown promise in anticancer research. Studies have demonstrated that derivatives of 2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile exhibit selective cytotoxicity against cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .
Biological Studies
- Investigations into the biological activities of 2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile have revealed antimicrobial properties. Researchers have explored its efficacy against various pathogens, highlighting its potential role in developing new antimicrobial agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromo and nitrile groups can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Positional and Functional Group Modifications
2-(3-Bromo-4-fluorophenyl)acetonitrile (CAS 501420-63-9)
- Structure : Fluorine replaces the isopropoxy group at the 4-position.
- Impact : Fluorine’s high electronegativity increases the ring’s electron-withdrawing character, enhancing electrophilic substitution reactivity compared to the isopropoxy-substituted compound. This may improve binding affinity in medicinal targets like enzyme active sites .
- Molecular Formula : C8H5BrFN.
2-(4-Bromo-3-methylphenyl)acetonitrile (CAS 215800-25-2) Structure: Methyl group at the 3-position and bromine at the 4-position. This compound is less polar than the target molecule due to the absence of an oxygen-containing substituent . Molecular Formula: C9H8BrN.
2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile (CAS 1214372-42-5)
- Structure : Trifluoromethyl (-CF3) replaces the isopropoxy group.
- Impact : The strongly electron-withdrawing -CF3 group increases acidity of the benzylic hydrogen and may enhance metabolic stability in drug design. The molecular weight (264.04 g/mol) is higher than the target compound .
- Molecular Formula : C9H5BrF3N.
Heterocyclic Analogues
2-(3-Bromo-4-pyridyl)acetonitrile (CAS 142892-31-7) Structure: Pyridine ring replaces benzene, with bromine at the 3-position. Impact: The nitrogen in the pyridine ring introduces a strong electron-withdrawing effect and basicity, altering solubility and coordination properties. This compound is noted for applications in medicinal chemistry but requires careful handling due to toxicity . Molecular Formula: C7H5BrN2.
Substituent Effects on Physicochemical Properties
| Compound | Substituents | Molecular Formula | Key Properties |
|---|---|---|---|
| Target Compound | 3-Br, 4-isopropoxy | C11H12BrNO | Moderate lipophilicity (logP ~2.8), balanced electronic effects. |
| 2-(3-Bromo-4-fluorophenyl)acetonitrile | 3-Br, 4-F | C8H5BrFN | Higher polarity (logP ~2.1), enhanced electrophilicity. |
| 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile | 3-Br, 4-CF3 | C9H5BrF3N | High lipophilicity (logP ~3.5), acidic benzylic H. |
| 2-(4-Bromo-2-formylphenoxy)acetonitrile | 4-Br, 2-formyl, phenoxy | C9H6BrNO2 | Reactive aldehyde group; potential for nucleophilic addition (e.g., Schiff bases) . |
Biological Activity
2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, featuring a bromine atom and a nitrile group, suggests possible interactions with various biological targets, making it a subject of interest for drug development and therapeutic applications.
The molecular formula for 2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile is C12H14BrN. The presence of the bromo and nitrile groups significantly influences the compound's reactivity and binding affinity to biological targets. These functional groups may facilitate interactions with enzymes or receptors, leading to modulation of biochemical pathways.
Antimicrobial Properties
Research indicates that 2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile exhibits notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activities.
Anticancer Potential
The compound is under investigation for its anticancer properties. Preliminary studies suggest that it may affect cancer cell proliferation through specific pathways. For instance, compounds with structural similarities have demonstrated selective inhibition of mutant EGFR (Epidermal Growth Factor Receptor) in non-small cell lung cancer (NSCLC) models, indicating potential therapeutic applications in oncology .
The mechanism by which 2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Interaction : The compound may interact with specific enzymes, altering their activity and subsequently affecting metabolic pathways.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that are crucial in various biological processes.
Case Studies and Research Findings
- Anticancer Activity : A study exploring structurally related compounds found that certain derivatives exhibited selective inhibition against mutant EGFR in cellular assays. This suggests that 2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile could potentially be developed as an EGFR inhibitor for targeted cancer therapy .
- Antimicrobial Activity : Another study highlighted the antimicrobial potential of similar acetonitrile derivatives against Gram-positive and Gram-negative bacteria. The findings showed moderate antibacterial activity, warranting further investigation into the specific effects of 2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile on microbial pathogens .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
